molecular formula C19H20N6O B12170537 N-[1-(3-methylbutyl)-1H-indol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide

N-[1-(3-methylbutyl)-1H-indol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B12170537
M. Wt: 348.4 g/mol
InChI Key: DOVQWHUJDANCTR-UHFFFAOYSA-N
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Description

N-[1-(3-methylbutyl)-1H-indol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring fused with a tetrazolo[1,5-a]pyridine moiety, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methylbutyl)-1H-indol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 1-(3-methylbutyl)-1H-indole-5-carboxylic acid with tetrazolo[1,5-a]pyridine under specific reaction conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methylbutyl)-1H-indol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(3-methylbutyl)-1H-indol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[1-(3-methylbutyl)-1H-indol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit a particular enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalytic activity.

Properties

Molecular Formula

C19H20N6O

Molecular Weight

348.4 g/mol

IUPAC Name

N-[1-(3-methylbutyl)indol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C19H20N6O/c1-13(2)5-8-24-9-6-14-11-16(3-4-17(14)24)20-19(26)15-7-10-25-18(12-15)21-22-23-25/h3-4,6-7,9-13H,5,8H2,1-2H3,(H,20,26)

InChI Key

DOVQWHUJDANCTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=CC2=C1C=CC(=C2)NC(=O)C3=CC4=NN=NN4C=C3

Origin of Product

United States

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